2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

Catalog No.
S15727888
CAS No.
67130-87-4
M.F
C10H12N4
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

CAS Number

67130-87-4

Product Name

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-

IUPAC Name

3-piperidin-1-ylpyrazine-2-carbonitrile

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c11-8-9-10(13-5-4-12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2

InChI Key

RXMQRNCMOIWRCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2C#N

2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a piperidinyl group and a nitrile functional group. The molecular formula for this compound is C₈H₈N₄, and its molecular weight is approximately 164.18 g/mol. The presence of the piperidinyl group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychological disorders.

The reactivity of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- can be attributed to the functional groups present in its structure. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine moiety can undergo electrophilic substitution. Additionally, the compound may engage in reactions typical for piperidine derivatives, such as alkylation or acylation. These reactions can lead to the synthesis of various derivatives that may exhibit different biological activities.

Research indicates that compounds related to 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- exhibit significant biological activities, particularly as adenosine receptor antagonists. These compounds have been shown to possess various pharmacological actions, including cognitive enhancement, analgesic effects, and antidepressant properties . The interaction with adenosine receptors suggests potential therapeutic applications in treating neuropsychiatric disorders, cardiovascular diseases, and other conditions where modulation of neurotransmitter systems is beneficial.

The synthesis of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors such as 2-cyanopyrazine or similar compounds.
  • Piperidine Substitution: The introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions where piperidine acts as a nucleophile.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Due to its biological activity, 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting adenosine receptors or other neurological pathways.
  • Research: In studies exploring the mechanisms of action for neuropsychiatric drugs and their effects on cognitive functions.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.

Studies on the interaction of 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- with various biological targets have highlighted its role as an adenosine receptor antagonist. These interactions are critical for understanding its pharmacodynamics and potential side effects. For instance, it has been noted that compounds with similar structures can modulate neurotransmitter release and influence behavioral outcomes in animal models .

Several compounds share structural similarities with 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)-. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreKey Features
5-Aminopyrazine-2-carbonitrile113305-94-50.83Contains an amino group; potential for similar biological activity.
6-Methylpyrazine-2-carbonitrile136309-04-10.76Methyl substitution may alter pharmacokinetics.
3-Aminopyrazine-2-carbonitrile25911-65-30.71Amino substitution could enhance solubility and bioavailability.
3-Chloropyrazine-2-carbonitrile55557-52-30.66Chlorination may impact receptor binding affinity.

Each of these compounds exhibits unique properties that differentiate them from 2-Pyrazinecarbonitrile, 3-(1-piperidinyl)- while retaining a core pyrazine structure that may confer similar biological activities.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

188.106196400 g/mol

Monoisotopic Mass

188.106196400 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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